molecular formula C21H15N3OS B11685522 2-phenyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide

2-phenyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11685522
M. Wt: 357.4 g/mol
InChI Key: ULZZAIJMRRWYHU-HYARGMPZSA-N
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Description

2-phenyl-N’-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinoline-4-carbohydrazide. This intermediate is synthesized by reacting phenylcinchoninic ethyl ester with hydrazine hydrate in ethanol . The next step involves the condensation of 2-phenylquinoline-4-carbohydrazide with thiophene-2-carbaldehyde under reflux conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Techniques like microwave irradiation and solvent-free conditions could be explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-phenyl-N’-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-N’-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide apart is its combined structural features of quinoline, phenyl, and thiophene groups, which confer unique electronic and biological properties.

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C21H15N3OS/c25-21(24-22-14-16-9-6-12-26-16)18-13-20(15-7-2-1-3-8-15)23-19-11-5-4-10-17(18)19/h1-14H,(H,24,25)/b22-14+

InChI Key

ULZZAIJMRRWYHU-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CS4

Origin of Product

United States

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